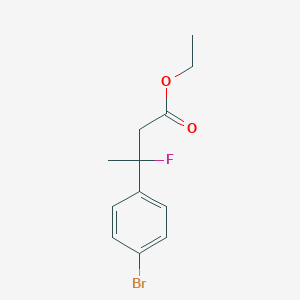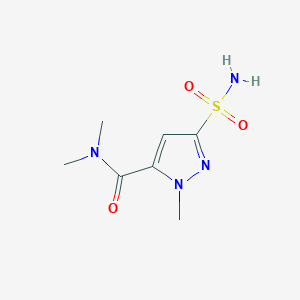
2,6-Di-tert-butylpyrylium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butylpyrylium hexafluorophosphate(V) is an organic compound known for its unique structural properties and reactivity. It is a derivative of pyrylium salts, which are aromatic compounds containing a six-membered ring with one oxygen atom. The presence of tert-butyl groups at the 2 and 6 positions enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
The synthesis of 2,6-Di-tert-butylpyrylium hexafluorophosphate(V) typically involves the reaction of 2,6-Di-tert-butylpyridine with a suitable oxidizing agent to form the pyrylium salt. The hexafluorophosphate(V) anion is introduced through a metathesis reaction with a hexafluorophosphate salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
2,6-Di-tert-butylpyrylium hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding dihydro derivatives.
Substitution: The pyrylium ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
2,6-Di-tert-butylpyrylium hexafluorophosphate(V) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butylpyrylium hexafluorophosphate(V) involves its interaction with molecular targets through its aromatic ring and tert-butyl groups. The compound can participate in electron transfer reactions, forming reactive intermediates that interact with various pathways. The hexafluorophosphate(V) anion plays a role in stabilizing the compound and facilitating its reactivity .
Comparison with Similar Compounds
2,6-Di-tert-butylpyrylium hexafluorophosphate(V) can be compared with other similar compounds, such as:
2,6-Di-tert-butylpyridine: A precursor in the synthesis of the pyrylium salt, known for its strong basicity and stability.
2,6-Di-tert-butylphenol: An antioxidant used in various industrial applications, with similar steric hindrance due to the tert-butyl groups.
2,4,6-Tri-tert-butylpyridine: A bulky base used in organic synthesis, providing insight into the effects of additional tert-butyl groups on reactivity
These comparisons highlight the unique properties of 2,6-Di-tert-butylpyrylium hexafluorophosphate(V), particularly its stability and reactivity due to the presence of tert-butyl groups and the hexafluorophosphate(V) anion.
Properties
Molecular Formula |
C13H21F6OP |
|---|---|
Molecular Weight |
338.27 g/mol |
IUPAC Name |
2,6-ditert-butylpyrylium;hexafluorophosphate |
InChI |
InChI=1S/C13H21O.F6P/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;1-7(2,3,4,5)6/h7-9H,1-6H3;/q+1;-1 |
InChI Key |
ZRCCAFFWAURDDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B12979917.png)
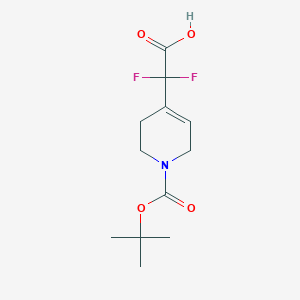
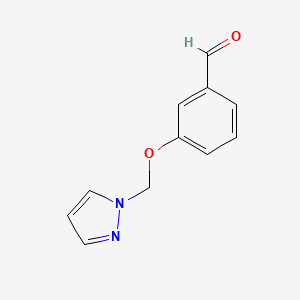
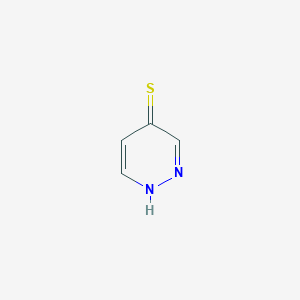
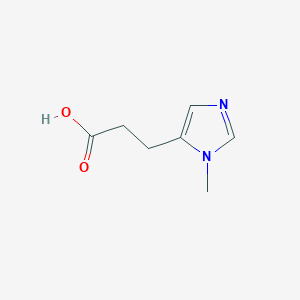
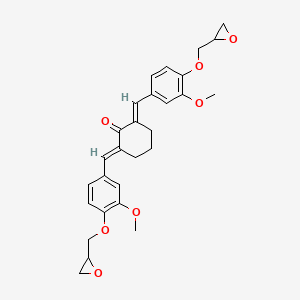

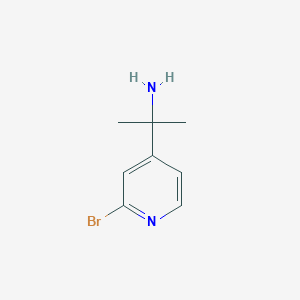
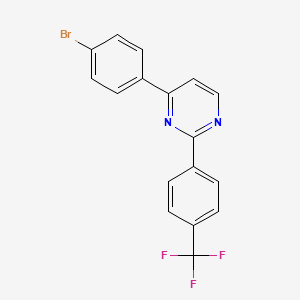
![Rel-tert-butyl (2S,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12979971.png)
